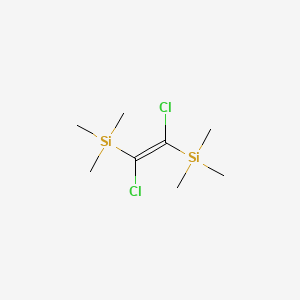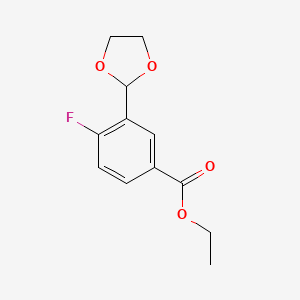
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones Chromones are a group of naturally occurring compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(hydroxymethyl)benzaldehyde and 4H-chromen-4-one.
Condensation Reaction: The key step involves a condensation reaction between 3-(hydroxymethyl)benzaldehyde and 4H-chromen-4-one in the presence of a suitable catalyst, such as piperidine or pyridine, under reflux conditions.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: Reduction of the chromone core can lead to the formation of dihydrochromone derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, dihydrochromones, and substituted phenyl derivatives.
科学的研究の応用
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research has shown that chromone derivatives possess anti-inflammatory, antioxidant, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
Pathways Involved: By interacting with these molecular targets, the compound can influence various biochemical pathways, such as those involved in inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
6-(3-(Methoxymethyl)phenyl)-4H-chromen-4-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
6-(3-(Ethoxymethyl)phenyl)-4H-chromen-4-one: Similar structure but with an ethoxymethyl group instead of a hydroxymethyl group.
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-2-one: Similar structure but with a chromen-2-one core instead of chromen-4-one.
Uniqueness
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one is unique due to the presence of the hydroxymethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C16H12O3 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
6-[3-(hydroxymethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-10-11-2-1-3-12(8-11)13-4-5-16-14(9-13)15(18)6-7-19-16/h1-9,17H,10H2 |
InChIキー |
FNXFTAOSCFCXFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC=CC3=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



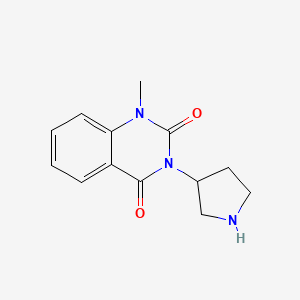
![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)
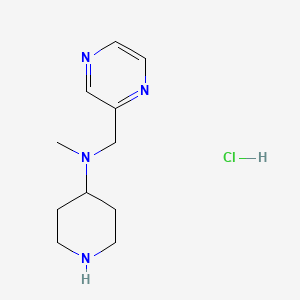
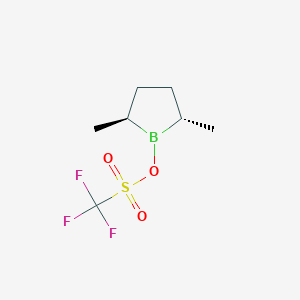
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
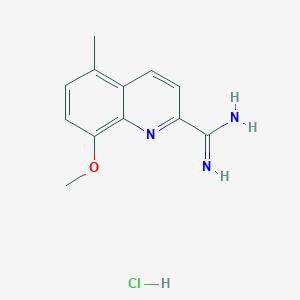

![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)
![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)

